4-Metoxi-1H-pirazol-3-amina

Descripción general

Descripción

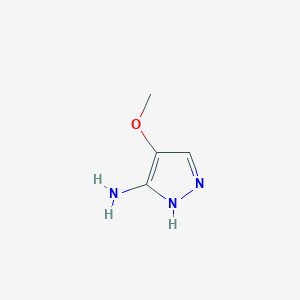

4-Methoxy-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a methoxy group at the 4-position and an amino group at the 3-position. Pyrazole derivatives, including 4-Methoxy-1H-pyrazol-3-amine, are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science .

Aplicaciones Científicas De Investigación

4-Methoxy-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and materials with specific electronic properties

Mecanismo De Acción

Target of Action

4-Methoxy-1h-pyrazol-3-amine is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable and devastating, affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets through a mechanism that is yet to be fully understood. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-Methoxy-1h-pyrazol-3-amine may have a similar mode of action.

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect various pathways, including wnt-dependent signaling

Pharmacokinetics

A study on similar pyrazole/1,2,4-oxadiazole conjugate ester derivatives predicted their pharmacokinetic properties, including admet, through an in silico method . This suggests that similar methods could be used to predict the pharmacokinetics of 4-Methoxy-1h-pyrazol-3-amine.

Result of Action

The result of the action of 4-Methoxy-1h-pyrazol-3-amine is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . Specifically, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole derivatives bearing a free amino group at the 3, 4, or 5 position (namely, 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively) are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Cellular Effects

Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Temporal Effects in Laboratory Settings

It is known that pyrazoles are stable compounds .

Dosage Effects in Animal Models

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Metabolic Pathways

It is known that pyrazoles can present two isomeric structures: 1H-pyrazolo and 2H-pyrazolo .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine hydrate with 4-methoxy-3-oxobutanenitrile under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or methanol as a solvent at reflux temperature.

Industrial Production Methods: Industrial production of 4-Methoxy-1H-pyrazol-3-amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxy-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of 4-nitro-1H-pyrazol-3-amine.

Reduction: Formation of 4-methoxy-1H-pyrazol-3-hydrazine.

Substitution: Formation of 4-substituted-1H-pyrazol-3-amine derivatives.

Comparación Con Compuestos Similares

3-Amino-1H-pyrazole: Lacks the methoxy group, leading to different reactivity and biological activity.

4-Methyl-1H-pyrazol-3-amine: Substituted with a methyl group instead of a methoxy group, affecting its chemical properties.

4-Chloro-1H-pyrazol-3-amine:

Uniqueness: 4-Methoxy-1H-pyrazol-3-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Actividad Biológica

4-Methoxy-1H-pyrazol-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic diseases such as Type 2 diabetes. This article explores its biological activity, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-Methoxy-1H-pyrazol-3-amine is characterized by its pyrazole ring, which is known for diverse biological activities. The presence of a methoxy group at the 4-position enhances its pharmacological properties.

Biological Activities

1. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

One of the primary biological activities associated with 4-methoxy-1H-pyrazol-3-amine is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones, which are crucial for insulin secretion in response to meals. By inhibiting this enzyme, 4-methoxy-1H-pyrazol-3-amine can potentially increase insulin levels and improve glycemic control in diabetic patients.

| Activity | Mechanism | Reference |

|---|---|---|

| DPP-IV Inhibition | Increases levels of GLP-1 and GIP, enhancing insulin secretion | |

| Antidiabetic Potential | Improves glycemic control in animal models |

2. Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including 4-methoxy-1H-pyrazol-3-amine, exhibit significant antimicrobial activities. These compounds have shown effectiveness against various pathogens, suggesting potential applications in treating infections.

Case Study: DPP-IV Inhibition and Diabetes Management

A study explored the efficacy of 4-methoxy-1H-pyrazol-3-amine as a DPP-IV inhibitor in diabetic mice. The results showed significant reductions in blood glucose levels after administration compared to control groups. This suggests that the compound may serve as a promising candidate for diabetes treatment.

Research Findings on Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrazole derivatives indicated that 4-methoxy-1H-pyrazol-3-amine exhibited potent activity against several bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-methoxy-1H-pyrazol-3-amine is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly influence its efficacy as a DPP-IV inhibitor or antimicrobial agent.

| Modification | Effect on Activity |

|---|---|

| Methoxy Group Addition | Enhances DPP-IV inhibition and increases solubility |

| Alterations at Position 3 | Can lead to increased antimicrobial potency |

Propiedades

IUPAC Name |

4-methoxy-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODVFGWSULLZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151521-87-8 | |

| Record name | 4-methoxy-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.